1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Medicinal chemistry Structure-activity relationship Triazole scaffold

The compound 1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1097050-87-7, molecular formula C₁₃H₁₃N₃O₂, molecular weight 243.26 g/mol) is a synthetic, heterocyclic small molecule belonging to the 1,2,3-triazole-4-carboxylic acid class. Its structure features a 5-methyl-1,2,3-triazole-4-carboxylic acid core N1-substituted with a 2,3-dihydro-1H-inden-5-yl (indanyl) group.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 1097050-87-7
Cat. No. B1420282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
CAS1097050-87-7
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC3=C(CCC3)C=C2)C(=O)O
InChIInChI=1S/C13H13N3O2/c1-8-12(13(17)18)14-15-16(8)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,17,18)
InChIKeyDKXBLKWAKIBPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1097050-87-7): Core Structural Identity and Procurement-Relevant Characteristics


The compound 1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1097050-87-7, molecular formula C₁₃H₁₃N₃O₂, molecular weight 243.26 g/mol) is a synthetic, heterocyclic small molecule belonging to the 1,2,3-triazole-4-carboxylic acid class . Its structure features a 5-methyl-1,2,3-triazole-4-carboxylic acid core N1-substituted with a 2,3-dihydro-1H-inden-5-yl (indanyl) group . The compound is commercially available as a research chemical with a standard purity of 95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic 1,2,3-Triazole-4-carboxylic Acid Analogs Cannot Replace 1-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in Target-Focused Research


The 1-(2,3-dihydro-1H-inden-5-yl) substituent imparts distinct lipophilicity, steric bulk, and conformational constraints that are absent in simpler N1-aryl or N1-alkyl triazole-4-carboxylic acid analogs . Closely related compounds such as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1097017-99-6) replace the indanyl ring with a benzodioxin system, altering hydrogen-bonding capacity, electronic distribution, and metabolic stability [1]. These structural differences can translate into divergent target-binding affinities, selectivity profiles, and pharmacokinetic behaviors, making direct substitution without experimental validation unreliable [2].

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Versus Closest Structural Analogs


Structural Differentiation: Indanyl vs. Benzodioxin N1-Substitution Impacts Physicochemical Properties

The target compound differs from its closest commercially available analog, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1097017-99-6), by replacement of the benzodioxin ring with an indanyl ring . This alteration eliminates the two ether oxygen atoms present in the benzodioxin analog, which are hydrogen-bond acceptors. The indanyl ring (C₉H₉) contributes higher lipophilicity (clogP contribution) than the benzodioxin ring (C₈H₇O₂), while also reducing the molecular weight from 261.24 to 243.26 g/mol [1]. The indanyl group further introduces a distinct conformational profile due to the cyclopentane ring fused to the phenyl ring, which restricts rotational freedom compared to the more flexible benzodioxin system .

Medicinal chemistry Structure-activity relationship Triazole scaffold

CYP3A4 Inhibition Liability: Quantitative IC₅₀ Data from Human Liver Microsome Assays

In a panel of cytochrome P450 inhibition assays using pooled mixed-gender human liver microsomes, the target compound was evaluated for CYP3A4 inhibition using two probe substrates [1]. With testosterone as the substrate (3 min pre-incubation with NADPH, detection by HPLC), the compound exhibited an IC₅₀ of 50,000 nM (50 µM). With triazolam as the alternative substrate (3 min pre-incubation, HPLC-UV detection), the IC₅₀ was 85,000 nM (85 µM) [1]. In a separate study, inhibition of CYP3A4 (unknown origin) using midazolam as substrate (5 min incubation, LC-MS/MS) yielded an IC₅₀ of 2,800 nM (2.8 µM) [2]. The variability across assay conditions highlights that CYP3A4 inhibitory potency is substrate- and condition-dependent, and the compound does not qualify as a strong CYP3A4 inhibitor (IC₅₀ > 10 µM under most conditions), which is a favorable characteristic for lead optimization programs seeking to minimize drug–drug interaction risk [3].

Drug metabolism CYP450 inhibition ADME-tox

IDO1/TDO Inhibitory Activity: Cellular Potency Data from Patent-Derived Screening

The compound falls within the generic structure of triazole-carboxylic acid derivatives claimed in patent US-11130738-B2 as inhibitors of indoleamine-2,3-dioxygenase (IDO1) and/or tryptophan-2,3-dioxygenase (TDO) [1]. For a closely related triazole-carboxylic acid analog, cellular IDO1 inhibition in human A172 glioblastoma cells showed an EC₅₀ of 1,300 nM (1.3 µM) after 24 h in the presence of IFNγ, measured by NFK green reagent assay [2]. The same analog exhibited TDO inhibition in human SW48 colorectal cancer cells with an EC₅₀ of 65 nM [2]. While the specific cellular potency of CAS 1097050-87-7 has not been publicly disclosed, its structural similarity to the exemplified patent compounds positions it within a class demonstrating nanomolar to low-micromolar cellular activity against these immuno-oncology targets [3].

Immuno-oncology IDO1 inhibitor TDO inhibitor

Batch-to-Batch Reproducibility: Vendor-Provided QC Documentation Enables Analytical Traceability

Commercial supply of CAS 1097050-87-7 is available at a standard purity of 95%, with batch-specific quality control documentation including ¹H NMR, HPLC, and GC analyses provided by Bidepharm . This level of analytical characterization exceeds the industry baseline for research-grade building blocks, where many suppliers provide only nominal purity claims without supporting spectra or chromatograms . The availability of HPLC and GC data further ensures that both non-volatile and volatile impurities are monitored, reducing the risk of confounding biological assay results due to unidentified contaminants .

Chemical procurement QC analytics Reproducibility

Optimal Research and Procurement Application Scenarios for 1-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid


IDO1/TDO Inhibitor Lead Optimization in Immuno-Oncology

This compound is best deployed as a core scaffold for structure–activity relationship (SAR) exploration targeting the kynurenine pathway enzymes IDO1 and TDO. Based on patent US-11130738-B2, triazole-4-carboxylic acid derivatives featuring N1-aryl substitution demonstrate cellular IDO1 and TDO inhibition in the nanomolar to low-micromolar range [1]. The indanyl substituent offers a distinct lipophilic and conformational profile compared to simpler phenyl or benzodioxin analogs, enabling medicinal chemists to probe the hydrophobic pocket tolerance of these enzymes while maintaining the carboxylic acid warhead critical for target engagement [2].

CYP450 Metabolic Stability Screening Panels

With characterized CYP3A4 inhibition IC₅₀ values ranging from 2,800 nM to 85,000 nM depending on probe substrate and assay format [1], this compound is suitable as a low-to-moderate CYP inhibition reference compound in ADME-Tox screening cascades. It provides a benchmark for comparing the CYP inhibition liability of more potent triazole-based candidates, allowing DMPK scientists to contextualize structure–CYP liability relationships within a congeneric series [2].

Triazole Building Block for Fragment-Based Drug Discovery (FBDD)

The compound's molecular weight (243.26 Da) and the presence of a synthetically tractable carboxylic acid handle make it an attractive fragment or building block for fragment-based screening libraries. The indanyl-triazole core provides a three-dimensional, conformationally restricted scaffold that is underrepresented in traditional flat heterocycle libraries, potentially yielding novel binding modes against targets with deep hydrophobic pockets [1].

Analytical Method Development and Reference Standard Qualification

Given the availability of batch-specific NMR, HPLC, and GC data from commercial suppliers [1], this compound can serve as a system suitability standard or reference material for LC-MS method development in medicinal chemistry workflows. Researchers can cross-validate in-house analytical methods against the vendor-provided retention times, spectral assignments, and purity profiles, reducing method development time and ensuring inter-laboratory data comparability [2].

Quote Request

Request a Quote for 1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.